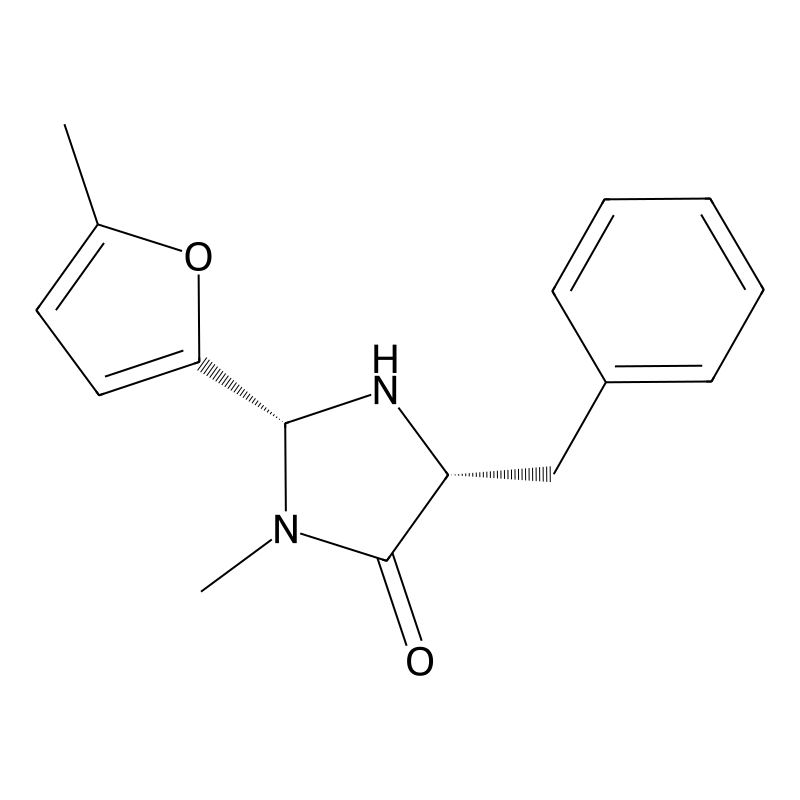

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone is an organic compound characterized by its specific stereochemistry and molecular structure. With a molecular formula of C₁₆H₁₈N₂O₂ and a molecular weight of approximately 270.33 g/mol, this compound features a benzyl group, a methyl group, and a furan moiety, which contribute to its chemical properties and reactivity. The compound is notable for its high purity (typically 96%) and is often utilized in various chemical synthesis applications, particularly as a catalyst in organic reactions .

Asymmetric Diels-Alder Reaction

(2R,5R)-5-Benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one is a highly selective catalyst for the Diels-Alder reaction, a powerful tool for constructing complex carbon frameworks. This reaction involves the cycloaddition of a diene and a dienophile, forming a six-membered ring structure. The catalyst promotes the reaction with high enantioselectivity, meaning it favors the formation of one specific stereoisomer of the product molecule. This is crucial for synthesizing optically pure compounds, essential in various fields like pharmaceuticals and materials science.

Development of New Catalysts and Asymmetric Reactions

Researchers actively investigate (2R,5R)-5-Benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one as a platform for developing new and improved catalysts. By modifying its structure, scientists can fine-tune its catalytic activity and selectivity for various reactions. This research has led to the discovery of several novel catalysts with broader substrate scope and improved efficiency, expanding the toolbox available for researchers in organic synthesis.

Mechanistic Studies of Asymmetric Catalysis

The precise mechanism by which (2R,5R)-5-Benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one facilitates asymmetric catalysis is still under investigation. However, research suggests it activates the reaction through hydrogen bonding and a Brønsted acid-base interaction with the substrates. Understanding the mechanism is crucial for further catalyst design and development, ultimately leading to more efficient and sustainable synthetic processes.

This compound acts as a highly selective organocatalyst, particularly in Diels-Alder reactions. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, forming a six-membered ring. The presence of the furan ring enhances the reactivity of (2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone, allowing it to facilitate these reactions under mild conditions while maintaining high selectivity .

The synthesis of (2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone can be achieved through several methods:

- Asymmetric Synthesis: Utilizing chiral catalysts to ensure the formation of the desired stereoisomers.

- Multi-step Synthesis: Involving the construction of the imidazolidinone framework followed by functionalization to introduce the benzyl and furan groups.

Specific synthetic routes may vary based on the starting materials and desired yield but generally aim to maintain high stereochemical purity .

Interaction studies involving (2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone focus on its role as a catalyst in various organic reactions. Research has shown that it can significantly enhance reaction rates and selectivity compared to non-catalyzed processes. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .

Several compounds share structural similarities with (2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone. Here are some notable examples:

The uniqueness of (2R,5R)-(+)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone lies in its specific combination of functional groups and stereochemistry, which may confer distinctive catalytic properties not found in the other compounds listed .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant